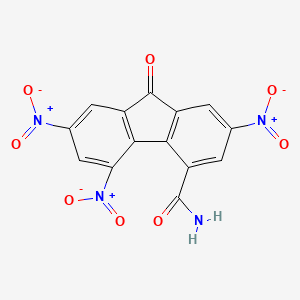![molecular formula C10H12O2 B11973955 tricyclo[5.3.0.02,6]decane-3,8-dione CAS No. 28289-70-5](/img/structure/B11973955.png)
tricyclo[5.3.0.02,6]decane-3,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[5.3.0.02,6]decan-3,8-dion ist eine einzigartige organische Verbindung, die sich durch ihre komplizierte tricyclische Struktur auszeichnet. Diese Verbindung zeichnet sich durch ihre dreidimensionale käfigartige Konfiguration aus, die häufig in verschiedenen biologisch aktiven Naturstoffen vorkommt. Ihre Summenformel lautet C10H12O2, und sie hat ein Molekulargewicht von 164,2011 .
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Tricyclo[5.3.0.02,6]decan-3,8-dion kann durch eine Reihe von Photodimerisierungsreaktionen erzielt werden. So kann die Photodimerisierung von 1,5-Diaryl-1,4-pentadien-3-onen zu 4,5,9,10-Tetraaryl-tricyclo[6.2.0.03,6]decan-2,7-dionen führen . Die Reaktion verläuft über einen diradikalschrittweisen Mechanismus durch den Triplett-angeregten Zustand mit asynchroner Ringschluss .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Tricyclo[5.3.0.02,6]decan-3,8-dion sind in der Literatur nicht gut dokumentiert. Die Synthese beinhaltet typischerweise fortschrittliche organische Synthesetechniken, einschließlich photochemischer Reaktionen und der Verwendung von spezialisierten Reagenzien und Katalysatoren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tricyclo[5.3.0.02,6]decan-3,8-dion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Wasserstoffatome durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, einschließlich spezifischer Temperaturen und pH-Werte.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Tricyclo[5.3.0.02,6]decan-3,8-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung zur Untersuchung photochemischer Reaktionen und der Mechanismen der Photodimerisierung verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zum Gegenstand des Interesses bei der Untersuchung biologisch aktiver Naturstoffe.
Medizin: Es laufen Forschungen, um seine potenziellen medizinischen Eigenschaften und Anwendungen in der Medikamentenentwicklung zu untersuchen.
Industrie: Die Stabilität und Reaktivität der Verbindung machen sie in verschiedenen industriellen Anwendungen nützlich, einschließlich der Synthese komplexer organischer Moleküle.
Wirkmechanismus
Der Wirkmechanismus von Tricyclo[5.3.0.02,6]decan-3,8-dion beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit bestimmten Enzymen und Rezeptoren zu interagieren, was zu verschiedenen biochemischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht, aber Studien deuten darauf hin, dass die Verbindung zelluläre Prozesse durch ihre Wechselwirkung mit Schlüsselproteinen und Enzymen beeinflussen kann.
Wirkmechanismus
The mechanism of action of tricyclo[5.3.0.02,6]decane-3,8-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes through its interaction with key proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tricyclo[4.3.1.03,7]decan:
Tricyclo[3.3.1.13,7]decan-2,6-dion: Diese Verbindung hat eine ähnliche Summenformel, aber eine andere Ringstruktur und chemische Eigenschaften.
Tricyclodecan: Dieser Kohlenwasserstoff hat eine ähnliche tricyclische Struktur, aber es fehlen die Dione-Funktionsgruppen.
Einzigartigkeit
Tricyclo[5.3.0.02,6]decan-3,8-dion ist einzigartig aufgrund seiner spezifischen Ringkonfiguration und des Vorhandenseins von zwei Dione-Funktionsgruppen
Eigenschaften
CAS-Nummer |
28289-70-5 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
tricyclo[5.3.0.02,6]decane-3,8-dione |
InChI |
InChI=1S/C10H12O2/c11-7-3-1-5-9(7)6-2-4-8(12)10(5)6/h5-6,9-10H,1-4H2 |
InChI-Schlüssel |
ZFLREHPAGPUVDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2C1C3C2CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11973875.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973879.png)

![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![3-(4-chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11973910.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)

![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)

![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
